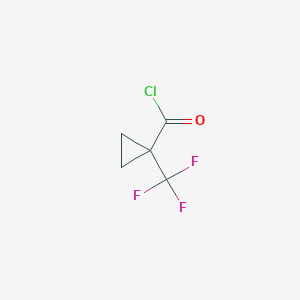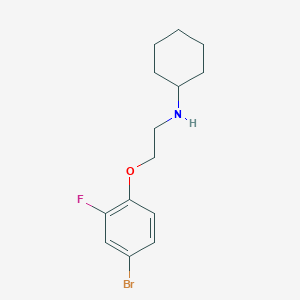
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine
Übersicht
Beschreibung
“N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine” is a chemical compound with the molecular formula C14H19BrFNO . It has a molecular weight of 316.21 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanamine ring attached to a bromo-fluorophenoxy group via an ethyl linker .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Characterization
- Analytical Profiling in Biological Matrices : A study characterized psychoactive arylcyclohexylamines, similar in structure to N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, using various analytical techniques. These compounds were analyzed in biological matrices like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, highlighting the importance of such compounds in toxicological studies (De Paoli et al., 2013).
Chemical Synthesis and Modification
- Clean Synthesis Process : Research on the synthesis of related compounds, such as ethyl N-cyclohexyl carbamate, provides insights into cleaner and more efficient production methods, which could be applicable to similar compounds like N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine (Xu Jing-xiu, 2009).
Biochemical Applications
- Fluorescent Probe Development : Studies on fluorescent probes involving compounds with similar structural features indicate potential applications in biochemical research, such as detecting specific chemicals in biological and water samples (Zhu et al., 2019).
Organic Chemistry and Drug Synthesis
- Synthesis of Medicinal Compounds : The synthesis of complex compounds, such as Clinofibrate from cyclohexanone, involves processes that could be relevant to synthesizing N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine and similar compounds (Chen Nian-gen et al., 2007).
- Pharmacological Compound Development : Synthesizing and characterizing N-alkyl-arylcyclohexylamines, which are structurally related, can inform the development of new psychoactive or therapeutic compounds (Wallach et al., 2016).
Molecular Structure Analysis
- Conformation and Configuration Studies : Research into the conformations and configurations of exocyclic amines, similar to N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, provides insights into their structural and stereoisomeric properties, which are crucial for understanding their chemical behavior (Montalvo-González et al., 2010).
Advanced Material Development
- Nonlinear Optical Properties and Chemical Reactivity : Research on fluorinated derivatives shows potential applications in developing materials with unique optical properties, which could be relevant for materials science research involving similar compounds (Rhee et al., 1995).
Eigenschaften
IUPAC Name |
N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO/c15-11-6-7-14(13(16)10-11)18-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXQJIDDEVZJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCOC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)
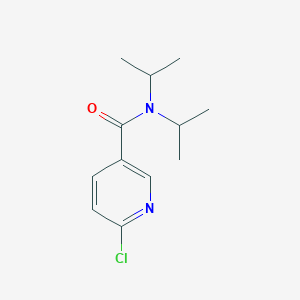
![Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399501.png)


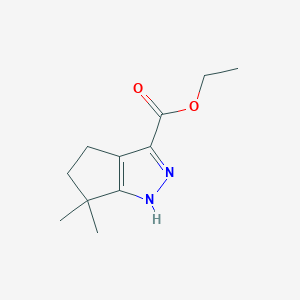


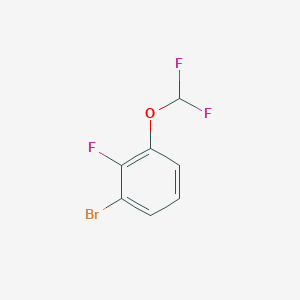

![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)

